SAR-Informed Potency Enhancement: Fluorine and Bromine Co-presence Correlates with Anti-inflammatory Activity Superior to Mono-halogenated or Non-halogenated Analogs
Structure-activity relationship (SAR) analysis of fluorinated benzofuran and dihydrobenzofuran derivatives established that the biological effects are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. Two compounds containing difluorine, bromine, and either ester or carboxylic acid groups inhibited HCT116 colorectal adenocarcinoma cell proliferation by approximately 70% [1]. While the target compound 4-bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol was not among the nine derivatives directly assayed in this study, the SAR conclusion provides class-level inference that its specific substitution pattern (4-bromo, 5-fluoro, 3-hydroxyl) aligns with the structural features associated with enhanced anti-inflammatory and anticancer efficacy. Derivatives lacking either the bromine or fluorine substituent would be predicted to exhibit attenuated activity based on this SAR framework.
| Evidence Dimension | HCT116 cell proliferation inhibition |
|---|---|
| Target Compound Data | Not directly assayed; contains 4-Br, 5-F, 3-OH substitution pattern |
| Comparator Or Baseline | Compounds with difluorine, bromine, and ester/carboxylic acid groups: ~70% inhibition; compounds lacking Br or F: lower activity (SAR inference) |
| Quantified Difference | SAR indicates enhanced biological effects with Br, F, and OH co-presence |
| Conditions | Human colorectal adenocarcinoma HCT116 cell line; 72 h incubation; WST-1 assay |
Why This Matters
This SAR-derived evidence supports procurement of the specific 4-bromo-5-fluoro regioisomer over mono-halogenated or non-halogenated alternatives when developing anti-inflammatory or anticancer candidates.
- [1] Ayoub AJ, et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023;24(12):10399. Figure 6. View Source
